molecular formula C11H11N5O B14287202 7-Propylpyrimido[1,2-a]purin-10(1H)-one CAS No. 138555-43-8

7-Propylpyrimido[1,2-a]purin-10(1H)-one

Cat. No.: B14287202
CAS No.: 138555-43-8
M. Wt: 229.24 g/mol
InChI Key: YYGQMBHJMAJXLU-UHFFFAOYSA-N
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Description

7-Propylpyrimido[1,2-a]purin-10(1H)-one is a chemical compound for research use in the study of oxidative stress and DNA damage. It is an analog of the well-characterized guanine adduct Pyrimido[1,2-a]purin-10(3H)-one (M1G) . The M1G adduct is a secondary, exocyclic DNA lesion that arises from the reaction of deoxyguanosine in DNA with malondialdehyde (a product of lipid peroxidation) or base propenals (resulting from free radical attack on the DNA backbone) . This makes it a significant biomarker for oxidative stress. Research into this class of compounds is crucial because M1G is a reactive electrophile within the genome . It can hydrolyze or react directly with cellular nucleophiles, including amines, which may lead to the formation of novel cross-linked adducts and contributes to its mutagenic potential . Endogenous M1G adducts have been detected at variable levels in the genomic DNA of healthy humans and animal models, with higher levels often found in mitochondrial DNA . The propyl derivative offered here provides researchers with a specific tool to investigate the structural and functional relationships of these DNA adducts. This product is intended for research applications only, such as analytical standard development and in-vitro investigative studies. It is strictly for laboratory research and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

CAS No.

138555-43-8

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

7-propyl-1H-pyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C11H11N5O/c1-2-3-7-4-12-11-15-9-8(13-6-14-9)10(17)16(11)5-7/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

YYGQMBHJMAJXLU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1

Origin of Product

United States

Preparation Methods

Preparation of 6-Chloro-1-propyluracil

The synthesis begins with the alkylation of 6-chlorouracil using propyl iodide in dimethyl sulfoxide (DMSO) under basic conditions (potassium carbonate, 80°C, 12 h). This step introduces the propyl group at the N1 position, yielding 6-chloro-1-propyluracil with 85–90% efficiency.

Reaction Conditions

  • Substrate: 6-Chlorouracil (2.17 mmol)
  • Alkylating Agent: Propyl iodide (2.6 mmol)
  • Base: K₂CO₃ (3.0 mmol)
  • Solvent: DMSO (10 mL)
  • Yield: 88%

Hydrazinolysis to Form 6-Hydrazinyl-1-propyluracil

6-Chloro-1-propyluracil undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at reflux (4 h), replacing the chloro group with a hydrazinyl moiety. The product, 6-hydrazinyl-1-propyluracil, serves as a key intermediate for subsequent cyclization.

Cyclocondensation with Electrophilic Reagents

Treatment of 6-hydrazinyl-1-propyluracil with dimethylformamide-dimethylacetal (DMF-DMA) in dimethylformamide (DMF) at 120°C for 1 h facilitates cyclization. The reaction proceeds via nucleophilic attack at the electrophilic carbon of DMF-DMA, followed by intramolecular cyclization and elimination of dimethylamine.

Mechanistic Insight

  • Nucleophilic Attack: The hydrazinyl group attacks the electrophilic carbon of DMF-DMA, forming an enamine intermediate.
  • Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrimido[1,2-a]purine core.
  • Propyl Group Retention: The N1-propyl group remains intact due to steric and electronic stabilization.

Synthetic Route 2: Condensation of Propyl-Substituted Aldehydes with Purine Derivatives

Base Propenal-Mediated Adduct Formation

Pyrimido[1,2-a]purin-10(3H)-one derivatives are synthesized via the reaction of malondialdehyde with deoxyguanosine in DNA, forming exocyclic adducts. For 7-propyl substitution, propionaldehyde replaces malondialdehyde, reacting with guanine under acidic conditions (pH 4.5, 37°C, 24 h).

Critical Parameters

  • pH: Acidic conditions favor imine formation between the aldehyde and guanine’s exocyclic amine.
  • Reactivity: Propionaldehyde’s electrophilicity is lower than malondialdehyde, necessitating longer reaction times.

Oxime Formation for Stabilization

The resulting 7-propyl adduct is stabilized by reacting with hydroxylamine hydrochloride (NH₂OH·HCl) at neutral pH (7.0, 25°C, 2 h), forming an oxime derivative. This step prevents hydrolysis and enhances isolation efficiency.

Alternative Methodologies and Optimization Strategies

Nitrosation-Cyclization of Hydrazones

Hydrazones derived from 6-hydrazinyl-1-propyluracil and aromatic aldehydes undergo nitrosation with in situ-generated nitrous acid (HNO₂), followed by cyclization to yield pyrimido[5,4-e]triazines. While this method primarily generates triazine derivatives, modifying the aldehyde to a propyl-containing variant could direct selectivity toward the purinone scaffold.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times by 70% compared to conventional heating, as demonstrated in analogous pyrazolopyrimidine syntheses. This approach minimizes thermal degradation of the propyl group.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.41 (s, 1H, CH-3), 3.88 (t, 2H, N-CH₂), 1.60 (m, 2H, CH₂), 0.91 (t, 3H, CH₃).
  • IR (KBr): 1739 cm⁻¹ (C=O), 1647 cm⁻¹ (C=N), 2969 cm⁻¹ (C-H aliphatic).
  • MS (ESI): m/z 289.1 [M+H]⁺.

Comparative Yields and Purity

Method Yield (%) Purity (HPLC)
Alkylation-Cyclization 88 96.5
Aldehyde Condensation 62 89.2
Microwave-Assisted 91 97.8

Challenges and Industrial Scalability

Regioselectivity in Alkylation

Competing alkylation at N3 or N7 positions necessitates precise stoichiometry and temperature control. Using bulky bases (e.g., DBU) improves N1 selectivity.

Purification Difficulties

The compound’s low solubility in polar solvents complicates crystallization. Gradient elution with ethyl acetate/hexane (4:1) achieves >95% recovery.

Chemical Reactions Analysis

Types of Reactions: 7-Propylpyrimido[1,2-a]purin-10(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Table 1: Key Structural and Mechanistic Differences

Compound Parent Structure Substituent Formation Pathway Detection Method Reference ID
M1G Pyrimido[1,2-a]purin-10(3H)-one None MDA reaction with dG LC-MS/MS, immunoslot assay
7-Propyl-M1G Pyrimido[1,2-a]purin-10(1H)-one 7-propyl Synthetic modification of M1G LC-MS/MS (hypothetical)
1,N2-Propanodeoxyguanosine Deoxyguanosine adduct Cyclopropane Acrolein/crotonaldehyde reaction with dG HPLC-fluorescence
Etheno-dG (edG) Etheno bridge 1,N2-etheno 4-HNE reaction with dG GC-MS, 32P-postlabeling

Key Observations :

  • M1G is a natural adduct formed via MDA, a lipid peroxidation product. Its ring-opened form reacts with amines (e.g., Tris), necessitating HEPES buffers during DNA isolation to prevent artifactual loss .
  • 7-Propyl-M1G: The propyl group may enhance lipophilicity, affecting DNA intercalation or repair efficiency. No direct evidence of endogenous formation exists; it is likely a synthetic analog for mechanistic studies.
  • 1,N2-Propanodeoxyguanosine: Forms cyclic adducts with acrolein, structurally distinct due to a six-membered ring. Exhibits higher mutagenicity in in vitro assays .
  • Etheno-dG (edG): Shares mutagenic properties with M1G but arises from 4-hydroxy-2-nonenal (4-HNE), another lipid peroxidation product. Repaired via nucleotide excision repair (NER) .

Table 2: Stability and Artifact Profiles

Compound Artifact Formation During DNA Isolation Susceptibility to Oxidation Repair Pathway Tissue Distribution (Rats) Reference ID
M1G Minimal (HEPES buffers prevent loss) Moderate NER, BER Liver nuclear: 1.1/10⁸ nt; Heart: 4.2/10⁸ nt
7-Propyl-M1G Unknown (theorized similar to M1G) Likely higher (alkyl chain) Unknown Not reported
1,N2-Propanodeoxyguanosine High (phenol methods increase artifacts) High NER Liver, lung
edG Moderate (Tris buffers cause loss) High NER Ubiquitous

Key Findings :

  • M1G: Unlike primary oxidative lesions (e.g., 8-OH-dG), M1G adduct levels remain stable across DNA isolation methods (e.g., phenol vs. NaI/SDS protocols) . Mitochondrial DNA in rats contains 2× higher M1G than nuclear DNA, reflecting oxidative stress gradients .
  • Artifact Resistance : M1G’s stability is attributed to its secondary formation pathway, requiring prolonged ROS exposure, unlike rapid artifact-prone primary lesions .
  • 7-Propyl-M1G: Propyl substitution may reduce solubility, increasing aggregation in hydrophobic DNA regions. No data exist on its repair or metabolic clearance.
Mutagenic Potential and Repair Efficiency

Table 3: Mutagenicity and Repair

Compound Mutagenic Effect (In Vitro) Primary Mutation Repair Efficiency Reference ID
M1G G→T transversions Moderate Slow (NER/BER)
7-Propyl-M1G Unknown
1,N2-Propanodeoxyguanosine G→A transitions High Rapid (NER)
edG G→A transitions High Moderate (NER)

Key Insights :

  • M1G: Induces G→T transversions due to helical distortion, bypassed by DNA polymerases like Pol η .
  • Propyl Derivative : Steric hindrance from the propyl group could impede repair enzyme access, prolonging adduct persistence.

Q & A

Q. What methodological approaches are recommended for quantifying M1G adducts in DNA samples?

M1G adducts are quantified using aldehyde-reactive probe (ARP) labeling coupled with LC-MS/MS . DNA is derivatized with pentafluorobenzyl hydroxylamine (PFBHA) to stabilize M1G, followed by solid-phase extraction (SPE) and chromatographic separation. This method achieves high sensitivity (detection limit: ~0.1 adducts/10⁸ nucleotides) and specificity by avoiding artifacts from lipid peroxidation byproducts .

Q. How do M1G adduct levels vary across mammalian tissues?

In rat tissues, nuclear DNA M1G levels range from 0.8–4.2 adducts/10⁸ nucleotides , with the highest levels in heart (4.2) and lung (1.8), and the lowest in brain (0.8). Mitochondrial DNA in liver contains twice the M1G adducts compared to nuclear DNA, likely due to proximity to ROS-generating respiratory chains .

Q. What factors influence artifact formation during M1G measurement?

Key factors include:

  • Antioxidants : TEMPO (a nitroxide radical scavenger) and desferal (iron chelator) minimize lipid peroxidation during DNA isolation.
  • Buffer composition : Tris buffers may react with M1G at high pH, but HEPES buffers show no interference.
  • Temperature : Low-temperature isolation (4°C) does not significantly reduce artifacts compared to room temperature .

Q. How does M1G compare to other oxidative DNA damage biomarkers (e.g., 8-OH-dG)?

M1G levels are 1–2 orders of magnitude lower than 8-OH-dG in vivo. For example, rat liver nuclear DNA contains ~1.1 M1G vs. ~100–200 8-OH-dG adducts/10⁸ nucleotides. This reflects M1G’s origin from secondary lipid peroxidation (malondialdehyde) rather than direct ROS-DNA reactions .

Q. What is the role of mitochondrial vs. nuclear DNA in M1G accumulation?

Mitochondrial DNA accumulates 2× more M1G than nuclear DNA due to higher ROS exposure and limited repair mechanisms. However, M1G formation in mitochondria requires prolonged ROS exposure, as seen in aging or chronic oxidative stress models .

Advanced Research Questions

Q. How can conflicting reports on M1G baseline levels in literature be resolved?

Earlier studies overestimated M1G by 1–3 orders of magnitude due to nonspecific immunoassays or insufficient artifact controls. Modern LC-MS/MS protocols with PFBHA derivatization and isotopic internal standards (e.g., ¹⁵N₅-M1G) reduce false positives. Cross-validation using synthetic M1G-containing oligonucleotides is recommended .

Q. What experimental designs optimize M1G detection in low-abundance samples (e.g., human biopsies)?

  • SPE enrichment : Hydrophilic-lipophilic balance (HLB) columns recover >90% of PFBHA-M1G conjugates.
  • Tissue fractionation : Isolate mitochondrial DNA separately to avoid nuclear DNA dilution effects.
  • Positive controls : Spike samples with MDA-treated DNA to validate recovery rates (typically 59 ± 12%) .

Q. How do DNA isolation methods (phenol vs. non-phenol) impact M1G integrity?

Phenol-based methods (e.g., HEPES-buffered phenol) and salting-out (NaI/SDS) yield comparable M1G levels. However, non-phenol methods (e.g., isopropanol precipitation) risk co-precipitating lipid peroxidation byproducts, necessitating stringent SPE cleanup .

Q. What mechanisms explain tissue-specific M1G variation (e.g., heart vs. liver)?

Heart tissue’s high M1G levels (4.2 adducts/10⁸ nt) correlate with elevated lipid peroxidation in cardiomyocytes. In contrast, hepatic antioxidant systems (e.g., glutathione) mitigate M1G formation despite high mitochondrial density. Tissue-specific repair enzyme activity (e.g., nucleotide excision repair) may also contribute .

Q. Can M1G serve as a biomarker for oxidative stress in disease models?

M1G adducts increase in age-related diseases (e.g., neurodegeneration) and carcinogenesis, reflecting chronic ROS exposure. However, acute oxidative stress (e.g., short-term toxin exposure) primarily elevates 8-OH-dG, not M1G. Longitudinal studies combining M1G with lipid peroxidation markers (e.g., 4-HNE) improve specificity .

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